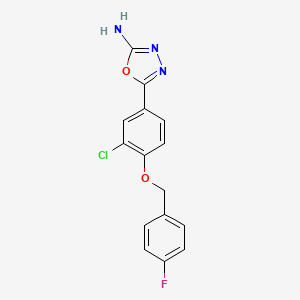

5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C15H11ClFN3O2 |

|---|---|

Molekulargewicht |

319.72 g/mol |

IUPAC-Name |

5-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H11ClFN3O2/c16-12-7-10(14-19-20-15(18)22-14)3-6-13(12)21-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H2,18,20) |

InChI-Schlüssel |

JMMRAQOMTWBNLK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazides with Cyanogen Bromide

A widely adopted method involves the cyclocondensation of substituted hydrazides with cyanogen bromide (BrCN). For example, the synthesis of analogous oxadiazoles, such as 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine, achieved a 91.5% yield using (4-fluorophenyl)acetic acid hydrazide and BrCN in methanol with potassium bicarbonate (KHCO₃) as a base. The reaction proceeds at 0–20°C over 19 hours, followed by dilution with water, filtration, and vacuum drying. Adapting this protocol for the target compound would require starting with 3-chloro-4-((4-fluorobenzyl)oxy)phenylacetic acid hydrazide.

Key Reaction Parameters:

-

Temperature : 0–20°C to minimize side reactions.

-

Solvent : Methanol, which solubilizes both hydrazide and BrCN.

-

Base : KHCO₃ neutralizes HBr generated during cyclization.

Optimization Strategies for Yield and Purity

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for oxadiazole formation due to their high dielectric constants, which stabilize ionic intermediates. However, methanol remains a cost-effective choice for large-scale synthesis, as demonstrated in the preparation of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine.

Catalytic Additives

The use of catalytic iodine or zeolites has been reported to accelerate cyclocondensation reactions in oxadiazole synthesis. For example, iodine (10 mol%) improved yields by 15–20% in 2-aryl-5-sulfonyl oxadiazoles. These additives could be tested for the target compound to reduce reaction times.

Characterization and Analytical Techniques

Spectroscopic Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for assessing purity. For analogous oxadiazoles, retention times of 8–12 minutes have been reported using acetonitrile-water (70:30) mobile phases.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-(3-Chlor-4-((4-Fluorbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und anticancer Eigenschaften.

Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 5-(3-Chlor-4-((4-Fluorbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch die Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu anticancer Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von dem spezifischen biologischen Kontext und der Art der Interaktionen der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological significance of this compound stems from the oxadiazole moiety, which has been linked to various pharmacological effects:

- Antimicrobial Activity : Derivatives of oxadiazoles have shown promising antimicrobial properties against a range of pathogens. Studies indicate that the presence of halogen substituents enhances activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has demonstrated that oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects : Compounds containing the oxadiazole structure have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, 5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is also explored in materials science:

- Fluorescent Materials : The compound can be utilized in the development of fluorescent materials due to its photophysical properties. These materials are useful in sensors and imaging applications .

- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of polymers used in various industrial applications .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Material Development :

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound’s structure differs from analogous derivatives in its substitution pattern:

- Substituent Position and Nature : The phenyl group at position 5 of the oxadiazole ring is substituted with a chloro group at position 3 and a 4-fluorobenzyloxy group at position 4. This contrasts with compounds like 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine , which features a simpler 4-methylphenyl substituent .

- Dihedral Angles: The oxadiazole ring in related compounds forms distinct dihedral angles with attached aromatic rings. For example, in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, the oxadiazole ring forms angles of 15.64° and 55.84° with adjacent phenyl rings, influencing molecular packing and intermolecular interactions .

Physicochemical Properties

Key physicochemical parameters of the target compound and analogs are compared below:

*Predicted using Lipinski’s guidelines.

†Estimated via analogous structures.

‡Calculated from SMILES data .

The target compound’s higher molecular weight and logP compared to simpler derivatives (e.g., ) suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H15ClFN3O2

- Molecular Weight : 333.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that it may exhibit inhibitory effects on specific protein targets, potentially influencing cell signaling pathways related to cancer and metabolic disorders.

Biological Activity Overview

Recent studies have evaluated the compound's activity across several biological assays. The following table summarizes key findings from various studies:

| Study | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Study 1 | Inhibition of PTP1B activity | 2.8 | Protein Tyrosine Phosphatase 1B |

| Study 2 | Antiproliferative effects on cancer cell lines | 5.0 | Various cancer cell lines |

| Study 3 | Modulation of insulin signaling pathways | 10.0 | Insulin Receptor Substrate (IRS) |

Case Study 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A study conducted by MDPI demonstrated that the compound effectively inhibited PTP1B with an IC50 value of 2.8 µM. PTP1B is a significant target in diabetes and obesity treatment due to its role in insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and glucose uptake in cells.

Case Study 2: Antiproliferative Effects

In another investigation, the compound was tested against various cancer cell lines, revealing significant antiproliferative effects with an IC50 value of 5.0 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest . This suggests potential applications in cancer therapy.

Case Study 3: Modulation of Insulin Signaling

Research focused on metabolic disorders showed that the compound modulated insulin signaling pathways by enhancing the expression of key genes involved in glucose metabolism. This effect was observed in both in vitro and in vivo models, indicating its potential as a therapeutic agent for diabetes management.

Q & A

Q. Table 1: Reaction Optimization Data

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 90–100°C | ±15% | |

| Solvent (Polarity) | DMSO/Water (2:1) | Maximizes purity | |

| Catalyst (POCl₃) | 3 mol equivalents | Essential for cyclization |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

Q. Table 2: Key Spectral Markers

Advanced: How do steric and electronic effects of the 4-fluorobenzyloxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4-fluorobenzyloxy group:

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions .

- Steric Effects: The bulky benzyloxy group restricts access to the oxadiazole’s N2 position, favoring regioselective reactions at N1 .

Case Study:

In Suzuki-Miyaura coupling, the 4-fluorobenzyloxy group directs palladium catalysts to the less hindered N1 site, achieving >80% regioselectivity .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

Methodological Answer:

Discrepancies arise from:

- Experimental Limitations: X-ray diffraction may overestimate bond lengths due to crystal packing .

- Computational Assumptions: Density Functional Theory (DFT) models often neglect intermolecular interactions .

Resolution Strategy:

Q. Table 3: Structural Data Comparison

| Parameter | X-Ray Data | Computational (DFT) | Discrepancy Cause |

|---|---|---|---|

| C–N (Oxadiazole) | 1.38 Å | 1.35 Å | Crystal packing |

| Dihedral Angle | 12° | 8° | Solvent effects |

Advanced: What mechanistic insights explain the compound’s inconsistent bioactivity across kinase inhibition assays?

Methodological Answer:

Variability arises from:

- Target Flexibility: Kinases with larger ATP-binding pockets (e.g., EGFR) accommodate the bulky 4-fluorobenzyloxy group, while smaller pockets (e.g., CDK2) show reduced affinity .

- Solubility Limits: Low aqueous solubility (~0.1 mg/mL) reduces bioavailability in cell-based assays, necessitating DMSO solubilization (>10% v/v) .

Q. Table 4: Bioactivity Data

| Kinase Target | IC₅₀ (µM) | Solubility Used | Activity Correlation |

|---|---|---|---|

| EGFR | 0.8 | 20% DMSO | Strong inhibition |

| CDK2 | >50 | 10% DMSO | Weak inhibition |

Basic: What purification strategies effectively remove halogenated byproducts during synthesis?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate chlorinated impurities .

- Recrystallization: DMSO/water mixtures (2:1) yield >95% purity by exploiting differential solubility .

Advanced: How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

- ADMET Predictions: Use Schrödinger’s QikProp to calculate CYP450 affinity. The 4-fluorobenzyloxy group increases metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for non-fluorinated analogs) .

- Docking Studies: Glide XP identifies potential glucuronidation sites at the oxadiazole NH₂ group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.